

Spectroscopic Profile of Tembamide: A Technical Guide

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Compound of Interest

Compound Name: Tembamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tembamide** (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide), a naturally occurring benzamide with potential therapeutic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Tembamide**.

Table 1: ¹H NMR Spectroscopic Data of (S)-Tembamide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.78	d	7.3	2H, Ar-H (Benzamide)
7.49	t	7.3	1H, Ar-H (Benzamide)
7.42	t	7.3	2H, Ar-H (Benzamide)
7.29	d	8.6	2H, Ar-H (p-Methoxyphenyl)
6.88	d	8.6	2H, Ar-H (p-Methoxyphenyl)
4.88	dd	8.1, 3.8	1H, CH-OH
3.78	s	-	3H, OCH ₃
3.65 - 3.55	m	-	1H, CH ₂ -NH
3.45 - 3.35	m	-	1H, CH ₂ -NH
2.85	br s	-	1H, OH
2.05	br s	-	1H, NH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of (S)-Tembamide

Chemical Shift (δ) ppm	Assignment
168.1	C=O (Amide)
159.3	C-OCH ₃ (p-Methoxyphenyl)
134.3	C-Ar (Benzamide)
133.2	C-Ar (p-Methoxyphenyl)
131.5	CH-Ar (Benzamide)
128.5	CH-Ar (Benzamide)
127.3	CH-Ar (p-Methoxyphenyl)
126.9	CH-Ar (Benzamide)
113.9	CH-Ar (p-Methoxyphenyl)
72.8	CH-OH
55.2	OCH ₃
47.2	CH ₂ -NH

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of Tembamide

Wavenumber (cm ⁻¹)	Assignment
3350-3450	N-H stretch (amide)
3200-3600	O-H stretch (alcohol)
3000-3100	C-H stretch (aromatic)
2850-3000	C-H stretch (aliphatic)
~1630	C=O stretch (Amide I)
~1540	N-H bend (Amide II)
~1245	C-O stretch (aryl ether)

Note: The IR data is based on typical values for similar functional groups and requires experimental verification for **Tembamide**.

Table 4: Mass Spectrometry Data of Tembamide

m/z	Ion
272.1281	[M+H] ⁺
294.1100	[M+Na] ⁺
254.1175	[M+H-H ₂ O] ⁺

Note: This data is predicted and may vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of **Tembamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16
- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 3 seconds
- Number of Scans: 1024
- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the internal standard TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **Tembamide** was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Tembamide** was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

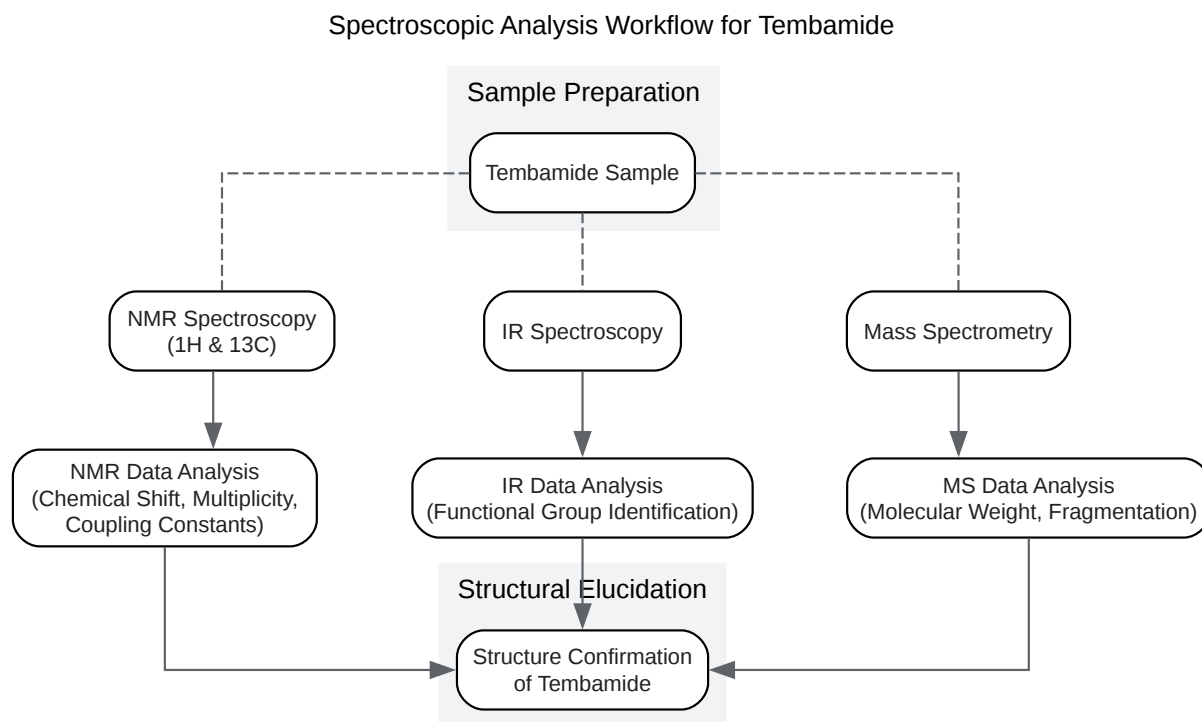
Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+)
- Mass Range: m/z 50 - 500
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of Tembamide

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Tembamide**.



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Caption: Workflow for the spectroscopic analysis of **Tembamide**.

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